![molecular formula C15H10BrClN4O2S B270006 N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270006.png)

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as BPO-27, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. BPO-27 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

作用機序

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its therapeutic effects by modulating various signaling pathways within cells. In cancer cells, N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide inhibits the activity of the Akt/mTOR pathway, which is involved in cell growth and survival. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also activates the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis. Inflammatory cytokines, such as TNF-α and IL-6, are known to activate the NF-κB pathway, which promotes inflammation. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide inhibits the activation of NF-κB, thereby reducing inflammation. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also activates the Nrf2 pathway, which plays a crucial role in cellular antioxidant defense.

Biochemical and Physiological Effects:

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also inhibits the migration and invasion of cancer cells, which is essential for metastasis. Inflammatory cytokines, such as TNF-α and IL-6, are known to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cells. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide reduces the production of ROS, thereby reducing oxidative stress. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which leads to a reduction in inflammation.

実験室実験の利点と制限

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been shown to exhibit low toxicity and high selectivity for cancer cells, which makes it an attractive candidate for cancer therapy. However, N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide also has a short half-life, which limits its effectiveness in vivo.

将来の方向性

There are several future directions for the research and development of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One potential direction is to optimize the synthesis method to increase the yield and purity of the final product. Another direction is to investigate the potential of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in vivo. Finally, the development of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide analogs with improved solubility and half-life could lead to the development of more effective therapeutic agents.

合成法

The synthesis of N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the synthesis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 5-bromo-2-chloropyridine to obtain the intermediate product. The final step involves the reaction of the intermediate product with N-(2-chloroethyl)acetamide to yield N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. The synthesis method has been optimized to yield high purity and yield of the final product.

科学的研究の応用

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, including rheumatoid arthritis, multiple sclerosis, and Alzheimer's disease. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has also been studied for its potential neuroprotective effects in neurological disorders, such as Parkinson's disease and Alzheimer's disease.

特性

製品名 |

N-(5-bromo-2-pyridinyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |

|---|---|

分子式 |

C15H10BrClN4O2S |

分子量 |

425.7 g/mol |

IUPAC名 |

N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C15H10BrClN4O2S/c16-9-5-6-12(18-7-9)19-13(22)8-24-15-21-20-14(23-15)10-3-1-2-4-11(10)17/h1-7H,8H2,(H,18,19,22) |

InChIキー |

PKWQVZOIMYDSGM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br)Cl |

正規SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Br)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B269923.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269927.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269929.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B269931.png)

![N-[4-(4-Chloro-phenyl)-thiazol-2-yl]-2-[5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B269932.png)

![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B269935.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269937.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269939.png)

![2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B269940.png)

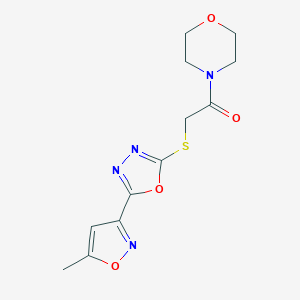

![1-({[5-(2-Methyl-3-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B269944.png)

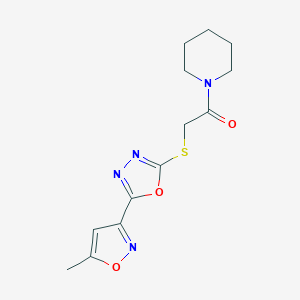

![1-({[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperidine](/img/structure/B269948.png)

![4,5-Dimethyl-2-[2-(1-methyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B269950.png)